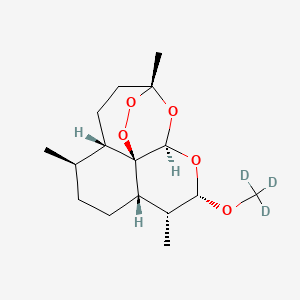

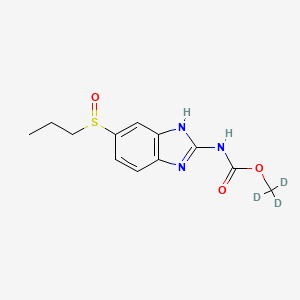

(S)-Etodolac-d3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include its role or function in biological systems or industrial processes .

Synthesis Analysis

Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This can include the starting materials, reagents, catalysts, and conditions for the reaction .

Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .

Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, its stability under various conditions, and the products it forms during reactions .

Physical And Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, optical activity, and reactivity. These properties can provide valuable information about the compound’s behavior in different environments .

科学的研究の応用

Spectrophotometric Determination

A. Gouda and W. Hassan (2008) explored spectrophotometric methods for determining etodolac in pure form and pharmaceutical formulations. They developed three distinct assays based on the oxidation of etodolac, which could be used for precise analysis in bulk and pharmaceutical forms without interference from common excipients (Gouda & Hassan, 2008).

Molecular Docking Investigations

B. Amul et al. (2019) conducted spectral, DFT, and molecular docking investigations on etodolac. They characterized etodolac using various spectral analyses and studied its biological importance, revealing that etodolac is a selective inhibitor of COX (cyclooxygenase) enzyme (Amul, Muthu, Raja, & Sevvanthi, 2019).

Transdermal Delivery Systems

Sahar M Fayez et al. (2015) focused on formulating etodolac in lecithin organogels as a transdermal delivery system. Their study highlighted the potential of this formula as a vehicle for sustained release transdermal delivery (Fayez, Shadeed, Khafagy, Jaleel, Ghorab, & El-Nahhas, 2015).

Enhancement in Hydrophilic Gels

C. Tas et al. (2007) investigated hydrophilic gel formulations of etodolac, focusing on enhancing its absorption through the skin using different terpenes as enhancers. This research provides insights into alternative forms of etodolac administration to mitigate gastrointestinal disturbances (Tas, Ozkan, Okyar, & Savaser, 2007).

Cocrystal Formulation

Sapana P. Ahirrao et al. (2022) worked on enhancing the solubility and dissolution of etodolac using cocrystal formulation. This innovative approach significantly improved the equilibrium solubility and dissolution rate of etodolac (Ahirrao, Sonawane, Bhambere, Udavant, Ahire, Kanade, & Kuber, 2022).

Safety And Hazards

特性

CAS番号 |

1246818-32-5 |

|---|---|

製品名 |

(S)-Etodolac-d3 |

分子式 |

C17H18NO3D3 |

分子量 |

290.38 |

外観 |

White Solid |

純度 |

> 95% |

数量 |

Milligrams-Grams |

関連するCAS |

87249-11-4 (unlabelled) |

同義語 |

(1S)-1,8-Diethyl-1,3,4,9-tetrahydropyrano[3,4-b]indole-1-acetic Acid-d3 |

タグ |

Etodolac Impurities |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-Acetyl-D-[ul-13C6;15N]glucosamine](/img/structure/B602566.png)

![N-[1,2-13C2]acetyl-D-[1-13C;15N]glucosamine](/img/structure/B602569.png)

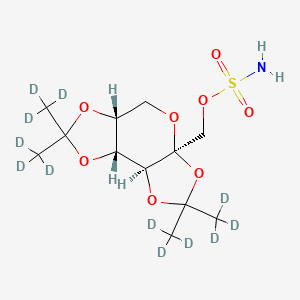

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)